molecular formula C11H11BrClN B1341887 (4-Bromonaphthalen-1-yl)methanamine hydrochloride CAS No. 578029-09-1

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Cat. No. B1341887
M. Wt: 272.57 g/mol
InChI Key: VMIHRIRAILUHFK-UHFFFAOYSA-N
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Description

The compound "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" is a chemical derivative of bromonaphthalene, which is a brominated hydrocarbon with a naphthalene backbone. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom and the methanamine group suggests that it could be a precursor or an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of 4-chloro-1-indanone, which is structurally related to bromonaphthalene, was achieved in four steps from 2-chlorobenzaldehyde, with bromination occurring under various conditions . Another study reported the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods could potentially be adapted for the synthesis of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" by introducing the appropriate amine group in the reaction sequence.

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives is characterized by the presence of a bromine atom attached to the naphthalene ring, which can significantly influence the electronic properties of the molecule. In a related study, the crystal structure of (4-Methoxyphenyl)methanaminium bromide was analyzed, revealing a monoclinic crystal system and strong intermolecular interactions, such as N-H---Br hydrogen bonding . These structural features are crucial for understanding the reactivity and properties of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride".

Chemical Reactions Analysis

Brominated aromatic compounds, such as bromonaphthalene derivatives, typically undergo nucleophilic aromatic substitution reactions. For example, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by a 2-aminophenylamine residue in one study . This type of reaction could be relevant for further functionalization of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalene derivatives are influenced by their molecular structure. The study of (4-Methoxyphenyl)methanaminium bromide revealed that the crystal is stable up to 219°C and has an optical transmission of 65% from 330 nm to 1100 nm, with an estimated optical band gap value of 3.5 eV . These properties, along with the observed third-order nonlinearity, suggest potential applications in nonlinear optical materials. Similar analyses could be conducted for "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" to determine its suitability for such applications.

Scientific Research Applications

Selective Detection and Sensing Applications

  • The reaction of dibromonaphthalene-1,4-dione with pyridyl amines, including compounds related to (4-Bromonaphthalen-1-yl)methanamine, has been investigated for the selective detection of Hg²⁺ and Ni²⁺ ions. This study highlights the potential of these compounds in environmental monitoring and analytical chemistry applications (Aggrwal et al., 2021).

Antimicrobial and Antifungal Activities

  • Novel quinoline derivatives carrying a 1,2,3-triazole moiety synthesized from compounds related to (4-Bromonaphthalen-1-yl)methanamine showed moderate to very good antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

(4-bromonaphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIHRIRAILUHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592212
Record name 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

CAS RN

578029-09-1
Record name 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-methylnaphthaline (25 g, 0.113 mol), NBS (22.2 g, 0.123 mol) and benzoylperoxide (5 g) in CCl4 (750 mL) was refluxed for 5 h. The reaction mixture was cooled, filtered off the succinimide and concentrated to give crude bromide (34 g) and used for the next reaction without any purification. To a cold (−40° C.) solution of liquid ammonia (2 L) was added 1-bromo-4-bromomethyl naphthaline (crude 34 g) dissolved in 200 mL of CH2Cl2 over a period of 45 min. The reaction mixture was then stirred at −40° C. for 18 h. The reaction mixture was then allowed to stir at RT and concentrated under vacuum to give yellow residue. The residue was then treated with 3N HCl (250 mL), filtered off the solid obtained and washed with CH2Cl2 (2×250 mL). The solid was dried under vacuum to give (4-bromo-1-naphthyl)methylamine hydrochloride (25 g, 80%). HPLC purity: 96.6%
Quantity
2 L
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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